molecular formula C13H13N3O2 B5732217 N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide

Cat. No. B5732217
M. Wt: 243.26 g/mol
InChI Key: CAJITGFONOSGLR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide, also known as PD0325901, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to be effective in inhibiting the activity of mitogen-activated protein kinase (MAPK), which plays a key role in cell proliferation, differentiation, and survival. In

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide inhibits the activity of MAPK by binding to the ATP-binding site of MAPK kinase (MEK), which is an upstream regulator of MAPK. By inhibiting the activity of MEK, this compound prevents the activation of MAPK, which in turn leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide is its specificity for MEK, which makes it a valuable tool for studying the role of MAPK in various cellular processes. In addition, this compound has been found to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for the development of cancer therapies. However, this compound has some limitations for lab experiments, including its solubility in water and its short half-life in vivo.

Future Directions

There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide in scientific research. One area of research is the development of combination therapies that include this compound and other inhibitors of the MAPK pathway. Another area of research is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Finally, this compound may also be useful in the development of therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-furancarboxaldehyde, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study the role of MAPK in various cellular processes. It has been found to be effective in inhibiting the growth of cancer cells, and has been used in preclinical studies for the treatment of various types of cancer, including melanoma, breast cancer, and pancreatic cancer. This compound has also been used in research related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-8-10(2)15-13(14-9)16-12(17)6-5-11-4-3-7-18-11/h3-8H,1-2H3,(H,14,15,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJITGFONOSGLR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.